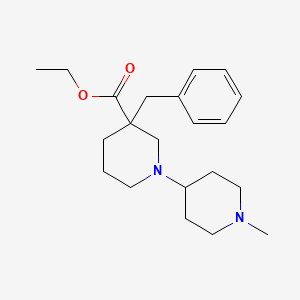![molecular formula C22H30N2O2 B6006005 2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)
2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, commonly known as BRL-37344, is a selective beta-3 adrenergic receptor agonist. It was first synthesized in the 1990s and has since been used extensively in scientific research to study the physiological and biochemical effects of beta-3 adrenergic receptor activation.
Mécanisme D'action
BRL-37344 acts as a selective agonist for the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and increased glucose uptake in adipose tissue. It has also been shown to have effects on other tissues, including the heart and skeletal muscle.
Biochemical and Physiological Effects:
BRL-37344 has been shown to have a variety of effects on adipose tissue, including increased lipolysis and increased glucose uptake. It has also been shown to have effects on other tissues, including the heart and skeletal muscle. It has been suggested that BRL-37344 may have therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-37344 has several advantages for use in lab experiments, including its selectivity for the beta-3 adrenergic receptor and its well-established mechanism of action. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on BRL-37344. One area of interest is the potential therapeutic applications of this compound in the treatment of obesity, diabetes, and other metabolic disorders. Another area of interest is the potential use of BRL-37344 as a tool for studying the physiological and biochemical effects of beta-3 adrenergic receptor activation. Further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of BRL-37344 involves several steps, including the reaction of 4-bromophenol with 3-(benzyl(methyl)amino)-1-chloropropane to form 4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenol. This intermediate is then reacted with 2-chloroethanol to form the final product, 2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol.
Applications De Recherche Scientifique
BRL-37344 has been extensively used in scientific research to study the physiological and biochemical effects of beta-3 adrenergic receptor activation. It has been shown to have a variety of effects on adipose tissue, including increased lipolysis and increased glucose uptake. It has also been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
2-[4-[[3-[benzyl(methyl)amino]piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-23(16-19-6-3-2-4-7-19)21-8-5-13-24(18-21)17-20-9-11-22(12-10-20)26-15-14-25/h2-4,6-7,9-12,21,25H,5,8,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENADURZQPSUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-({3-[Benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-bis(difluoromethyl)-1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6005926.png)
![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6005927.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6005941.png)
![N-methyl-4-(3-methyl-1-benzothien-2-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6005947.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-3-methyl-1H-indole](/img/structure/B6005964.png)
![2-[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B6005970.png)


![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)
![4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)
![ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6006006.png)

![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)